N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-5-13-12(3)20-19(22-17(13)25)24-16(10-11(2)23-24)21-18(26)14-8-6-7-9-15(14)27-4/h6-10H,5H2,1-4H3,(H,21,26)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHIZYQJIJRUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347958 | |
| Record name | N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003799-04-9 | |
| Record name | N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide typically involves multi-step organic synthesis. The general synthetic route can be outlined as follows:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Coupling of Pyrimidine and Pyrazole Rings: The pyrimidine and pyrazole rings are then coupled through a nucleophilic substitution reaction.
Introduction of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with specific molecular targets involved in tumor growth and proliferation. For instance, in silico studies have indicated that it can act as a potent inhibitor of certain enzymes linked to cancer progression.
Case Study: A study published in Molecules demonstrated the synthesis of similar compounds and their evaluation for anticancer activity through molecular docking studies, suggesting that structural modifications could enhance efficacy against cancer cells .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory responses.
Research Insight: In silico docking studies indicated that modifications to the compound could lead to improved binding affinity to 5-LOX, making it a candidate for further optimization in anti-inflammatory drug development .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Its structural components allow for interactions with microbial cell membranes or essential metabolic pathways.
Experimental Findings: Research on related pyrazole derivatives has shown promising antimicrobial activity against various bacterial strains, suggesting that similar mechanisms may be applicable to this compound .
Potential Mechanisms of Action
The mechanisms through which N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide exerts its effects are multifaceted:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation: It could interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
Mechanism of Action
The mechanism of action of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide: shares structural similarities with other compounds containing pyrimidine, pyrazole, and benzamide moieties.
Uniqueness
- The unique combination of these moieties in a single molecule gives this compound distinct chemical and biological properties that may not be present in other similar compounds.
Biological Activity
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings related to its biological activity, including antibacterial, antifungal, and receptor interaction studies.
Chemical Structure and Properties
The compound is characterized by the following structural and physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 463.28 g/mol |
| Molecular Formula | C18H18N5O2 |
| LogP | 2.3487 |
| Polar Surface Area | 71.489 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research indicates that derivatives of pyrimidines, including the target compound, exhibit significant antimicrobial properties. A study focused on various pyrimidine derivatives reported their efficacy against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were noted to be as low as 128 μg/mL against these pathogens .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| N-[1-(5-ethyl...]-2-benzamide | Staphylococcus aureus | 128 |
| N-[1-(5-ethyl...]-2-benzamide | Escherichia coli | 256 |
| N-[1-(5-ethyl...]-2-benzamide | Pseudomonas aeruginosa | 128 |
Receptor Interaction Studies
The compound's structure suggests potential interactions with various receptors. Notably, studies have shown that certain pyrimidine derivatives act as selective antagonists for adenosine receptors (A2B), which are implicated in numerous physiological processes including inflammation and cancer progression . The biological profiles of these compounds vary significantly based on substitutions at specific positions on the pyrimidine ring.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A set of synthesized pyrimidine derivatives, including the compound , were evaluated for their antibacterial properties using agar well diffusion methods. Results indicated that compounds with ethyl substitutions displayed enhanced activity against multiple strains compared to their non-substituted counterparts .
- Receptor Binding Affinity : In a pharmacological evaluation involving stable cell lines expressing adenosine receptors, certain derivatives demonstrated high binding affinity and selectivity towards A2B receptors. This suggests a potential therapeutic role in modulating conditions associated with adenosine signaling .
- Comparative Analysis of Derivatives : An extensive structure-activity relationship (SAR) analysis highlighted that variations in the substituents at the 5-position of the pyrimidine ring significantly influenced both antimicrobial and receptor binding activities .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and catalysts. For example, coupling reactions (e.g., Suzuki-Miyaura) may be used to attach the pyrazole and dihydropyrimidine moieties. Solvents like DMF or ethanol and catalysts such as K₂CO₃ or NaH are critical for achieving high yields. Reaction conditions must avoid decomposition of intermediates, particularly sensitive groups like the dihydropyrimidinone ring .
Q. How can researchers verify the compound’s structural integrity and purity?
Use orthogonal analytical methods:
- NMR spectroscopy to confirm functional groups (e.g., methylsulfanyl, pyrazole protons).
- HPLC-MS to assess purity and molecular weight.
- IR spectroscopy to identify carbonyl (C=O) and sulfur-related stretches. Cross-referencing with synthetic intermediates is essential to rule out side products .
Q. What functional groups dominate the compound’s reactivity?
The compound contains:
- Dihydropyrimidinone : Susceptible to nucleophilic attack at the C6 carbonyl.
- Pyrazole ring : Can undergo electrophilic substitution.
- Methylsulfanyl group : Participates in oxidation or thiol-exchange reactions. These groups influence derivatization strategies for SAR studies .
Advanced Research Questions
Q. How can conflicting bioactivity data from different assays be resolved?
Contradictions often arise from assay conditions (e.g., pH, solvent polarity). For example:
- Solubility issues : Use DMSO stock solutions with <1% final concentration to avoid cytotoxicity.
- Target specificity : Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based).
- Metabolic stability : Test in liver microsomes to rule out rapid degradation .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Fragment replacement : Modify the methylsulfanyl group (e.g., replace with sulfoxide/sulfone) to assess electronic effects.
- Core rigidity : Introduce steric hindrance to the pyrazole ring to evaluate conformational flexibility.
- Table 1 : Example SAR Modifications
| Modification | Biological Impact | Reference |
|---|---|---|
| Methylsulfanyl → Sulfone | Increased polarity; altered target binding | |
| Ethyl → Cyclopropyl (dihydropyrimidine) | Enhanced metabolic stability |
Q. How can researchers address low yields in coupling reactions during synthesis?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to balance reaction rate and decomposition .
Q. What strategies mitigate off-target effects in biological assays?
- Counter-screening : Test against related enzymes/pathways (e.g., kinase panels).
- Proteomic profiling : Use mass spectrometry to identify non-specific binding partners.
- Crystallography : Resolve ligand-target complexes to guide rational design .
Methodological Recommendations
-
Data Contradiction Analysis :
- Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
-
Table 2 : Key Reaction Conditions for Synthesis
Step Solvent Catalyst Yield (%) Pyrazole formation DMF K₂CO₃ 65–75 Dihydropyrimidine coupling Ethanol NaH 50–60 Benzamide attachment THF Pd(PPh₃)₄ 70–80
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
